molecular formula C8H6F4O B13866945 2,6-Bis(difluoromethyl)phenol

2,6-Bis(difluoromethyl)phenol

Cat. No.: B13866945
M. Wt: 194.13 g/mol
InChI Key: RLNBSPZCDZNTGD-UHFFFAOYSA-N
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Description

2,6-Bis(difluoromethyl)phenol is a fluorinated aromatic compound characterized by two difluoromethyl (–CF₂H) groups positioned at the 2 and 6 positions of the phenolic ring. The difluoromethyl group is a moderately electron-withdrawing substituent due to the inductive effect of fluorine, which increases the acidity of the phenolic –OH group compared to non-fluorinated analogs. This compound’s unique electronic and steric properties make it relevant in pharmaceutical chemistry, agrochemicals, and materials science, particularly in applications requiring controlled acidity or enhanced lipophilicity .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2,6-bis(difluoromethyl)phenol

InChI

InChI=1S/C8H6F4O/c9-7(10)4-2-1-3-5(6(4)13)8(11)12/h1-3,7-8,13H

InChI Key

RLNBSPZCDZNTGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethyl)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(difluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Bis(difluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(difluoromethyl)phenol involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

2,6-Bis(trifluoromethyl)phenol

  • Substituents : Two trifluoromethyl (–CF₃) groups.
  • Acidity: The –CF₃ group is a stronger electron-withdrawing group (EWG) than –CF₂H, leading to a lower pKa (~4–5) for the phenolic –OH compared to 2,6-bis(difluoromethyl)phenol (estimated pKa ~6–7) .
  • Applications : Used in high-performance polymers and catalysts but discontinued due to synthesis challenges .
  • Electronic Effects : –CF₃ induces greater ring deactivation, reducing electrophilic substitution reactivity compared to –CF₂H.

2,6-Diisopropylphenol (Propofol)

  • Substituents : Two isopropyl (–CH(CH₃)₂) groups.
  • Acidity : Isopropyl is electron-donating, resulting in a higher pKa (~10) than fluorinated analogs.
  • Applications: Widely used as an intravenous anesthetic; lipophilicity from –CH(CH₃)₂ enhances blood-brain barrier penetration .
  • Steric Effects : Bulky isopropyl groups hinder intermolecular interactions, contrasting with the compact –CF₂H substituents.

2,6-Bis(benzoxazolyl)phenol (bis-HBO)

  • Substituents : Two benzoxazolyl (electron-deficient aromatic heterocycles) groups.
  • Acidity: Enhanced acidity (pKa ~7–8) due to resonance and inductive effects of benzoxazolyl, similar to this compound .
  • Applications : Key in ESIPT (excited-state intramolecular proton transfer) fluorescent probes for metal ion sensing (e.g., Zn²⁺, Cd²⁺). Fluorinated analogs may lack π-conjugation required for ESIPT but offer superior metabolic stability .

2,6-Dimethylphenol

  • Substituents : Two methyl (–CH₃) groups.
  • Acidity : Methyl is weakly electron-donating, yielding a higher pKa (~10.2) than fluorinated derivatives.
  • Applications: Industrial monomer for polyphenylene oxide (PPO) synthesis; less suited for biomedical use due to lower acidity and reactivity .

Comparative Analysis Table

Compound Substituents pKa (Phenolic –OH) Key Properties Applications
This compound –CF₂H ~6–7 (estimated) Moderate acidity, lipophilic Pharmaceuticals, agrochemicals
2,6-Bis(trifluoromethyl)phenol –CF₃ ~4–5 High acidity, thermal stability Discontinued (historical: polymers)
2,6-Diisopropylphenol –CH(CH₃)₂ ~10 Low acidity, high lipophilicity Anesthetics (Propofol)
2,6-Bis(benzoxazolyl)phenol Benzoxazolyl ~7–8 ESIPT fluorescence, metal ion sensing Chemical sensors, bioimaging
2,6-Dimethylphenol –CH₃ ~10.2 Low reactivity, thermoplasticity PPO polymers, resins

Research Findings and Trends

  • Fluorination Impact : Fluorine substituents (–CF₂H, –CF₃) significantly lower pKa and increase metabolic stability, making them valuable in drug design .
  • ESIPT vs. Fluorinated Probes: While bis-HBO derivatives excel in fluorescence-based sensing, fluorinated phenols like this compound may offer better environmental stability and pharmacokinetics .
  • Synthetic Challenges: 2,6-Bis(trifluoromethyl)phenol’s discontinuation highlights the difficulty in balancing electronic effects with scalable synthesis .

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